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For Researchers, Scientists, and Drug Development Professionals

Abstract
Cefazolin sodium, a first-generation cephalosporin antibiotic, has been a cornerstone in the

treatment of bacterial infections for decades. Its efficacy and safety profile are intrinsically

linked to its fundamental physicochemical properties. This technical guide provides an in-depth

analysis of these characteristics, offering a critical resource for researchers, scientists, and

professionals involved in drug development, formulation, and quality control. The document

details the molecular structure, solubility, stability, and crystalline properties of Cefazolin

sodium, supported by structured data tables, detailed experimental protocols, and

visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties
Cefazolin sodium is the sodium salt of a semi-synthetic, broad-spectrum cephalosporin

antibiotic.[1] A thorough understanding of its basic chemical and physical data is essential for

its handling, formulation, and analytical characterization.

General Properties
The fundamental identifiers and properties of Cefazolin sodium are summarized in the table

below. It is a white to off-white crystalline powder.[2]
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Property Value Reference(s)

Chemical Name

Sodium (6R,7R)-3-{[(5-methyl-

1,3,4-thiadiazol-2-

yl)sulfanyl]methyl}-8-oxo-7-[[2-

(tetrazol-1-yl)acetyl]amino]-5-

thia-1-azabicyclo[4.2.0]oct-2-

ene-2-carboxylate

[3][4]

Molecular Formula C₁₄H₁₃N₈NaO₄S₃ [5]

Molecular Weight 476.49 g/mol

CAS Number 27164-46-1

Appearance
White to Off-White Crystalline

Powder

Melting Point ~190 °C (with decomposition)

pKa (Strongest Acidic) 2.84

pKa (Strongest Basic) 0.26

UV Absorbance (λmax) ~272 nm

Solubility Profile
The solubility of Cefazolin sodium is a critical parameter for its formulation, particularly for

parenteral administration. It is very soluble in water and exhibits varying degrees of solubility in

different organic solvents.
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Solvent
Descriptive
Term

Quantitative
Value (approx.)

Temperature
(K)

Reference(s)

Water Very Soluble >100 mg/mL 298 (25°C)

0.1 M Sodium

Hydroxide
Easily Soluble - 298 (25°C)

Phosphate

Buffered Saline

(PBS, pH 7.2)

Soluble ~10 mg/mL -

Methanol Slightly Soluble - 298 (25°C)

Ethanol
Very Slightly

Soluble
- 298 (25°C)

Acetone Slightly Soluble - 298 (25°C)

Dimethyl

Sulfoxide

(DMSO)

Soluble ~20 mg/mL -

N,N-

Dimethylformami

de (DMF)

Soluble ~20 mg/mL -

Dichloromethane
Practically

Insoluble

Lowest among

tested solvents
275-310

Chloroform
Practically

Insoluble
- 298 (25°C)

Ethyl Ether
Practically

Insoluble
- 298 (25°C)

Note: The solubility of Cefazolin sodium pentahydrate in solvents like dichloromethane, 1-

butanol, 1-propanol, ethanol, methanol, and N,N-dimethylformamide generally increases with a

rise in temperature.

Stability Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The stability of Cefazolin sodium is influenced by several factors including pH, temperature,

light, and the presence of oxidizing agents. It is crucial to control these factors to maintain the

drug's potency and safety.

Condition Vehicle/Solvent Stability Finding Reference(s)

pH Aqueous Solutions

More stable in acidic

pH (e.g., 4.5)

compared to alkaline

pH.

Temperature

(Refrigerated)

0.9% NaCl, D5W,

Artificial Tears

Stable for up to 30

days at 4-5°C.

Temperature (Room) 0.9% NaCl, D5W

Stable for at least 72

hours (21-25°C) after

refrigeration.

Reconstituted

solutions are stable

for 24 hours.

Temperature (Frozen)

Sterile Water for

Injection, D5W, 0.9%

NaCl

Stable for up to 12

weeks at -20°C.

Retains at least 90%

potency after freeze-

thaw cycle via

microwave.

Light Exposure Aqueous Solutions

May discolor upon

exposure to light;

long-term UV

exposure can cause

degradation.

Solid State Crystalline Solid

Stable for at least 2

years when stored at

-20°C.

Crystalline Structure and Polymorphism
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Cefazolin sodium can exist in different solid-state forms, including crystalline and amorphous

states. The crystalline forms can exist as various hydrates, which impacts the material's

stability and handling properties.

α-form (Pentahydrate): This form is a pentahydrate and is known to be more stable against

light compared to the lyophilizate and β-crystals. It exhibits sharp X-ray diffraction peaks.

β-form (3/2 Hydrate): Another crystalline hydrate form.

Amorphous Form: This form lacks a defined crystal lattice and shows a diffuse halo in X-ray

diffraction patterns. It has been shown to be less chemically stable than crystalline forms.

The specific crystalline form can influence properties such as solubility and stability, making

control over the crystallization process critical during manufacturing.

Mechanism of Action
Cefazolin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis

of the bacterial cell wall. This process involves the covalent binding of Cefazolin to Penicillin-

Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan

synthesis. The acylation of PBPs by Cefazolin inactivates them, preventing the cross-linking of

peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis

and bacterial death.
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Caption: Mechanism of action of Cefazolin sodium.

Experimental Protocols
The following sections outline generalized methodologies for determining key physicochemical

properties of Cefazolin sodium, based on standard pharmaceutical analysis techniques.

Stability-Indicating HPLC Method
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This protocol describes a common approach for assessing the stability of Cefazolin sodium and

quantifying it in the presence of degradation products.

Start: Cefazolin Sodium Sample
(Bulk or Formulation)

1. Sample Preparation
- Accurately weigh sample

- Dissolve in mobile phase or suitable diluent
- Prepare working concentration (e.g., 5-100 µg/mL)

2. Forced Degradation (for stability indication)
- Acid Hydrolysis (e.g., 0.1 N HCl)

- Base Hydrolysis (e.g., 0.1 N NaOH)
- Oxidation (e.g., 10% H₂O₂)
- Thermal & Photolytic Stress

Optional

3. HPLC Analysis
- Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile/Phosphate Buffer (e.g., 17:83)
- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

4. Data Acquisition & Analysis
- Record chromatograms

- Measure peak area of Cefazolin
- Compare against a reference standard

End: Quantify Cefazolin
& Assess Stability
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Caption: Experimental workflow for HPLC stability analysis.

Methodology:

Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm

particle size).

Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous

buffer (such as monobasic sodium phosphate) is employed. A typical ratio is 17:83

(acetonitrile:buffer). The pH may be adjusted as needed.

Flow Rate: An isocratic flow rate of 1.0 mL/min is common.

Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for Cefazolin.

Temperature: Analysis is generally performed at room temperature.

Standard and Sample Preparation:

Standard Solution: Prepare a stock solution of USP Cefazolin Reference Standard in the

mobile phase or a suitable solvent. Further dilute to a known concentration within the

linear range of the assay (e.g., 5-100 µg/mL).

Sample Solution: Accurately weigh the Cefazolin sodium powder, dissolve it in the mobile

phase, and sonicate briefly to ensure complete dissolution. Dilute to the same

concentration as the standard solution.

Filter all solutions through a 0.45 µm filter before injection into the HPLC system.

Forced Degradation (for Method Validation):

To demonstrate the stability-indicating nature of the method, subject the sample solution to

stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (H₂O₂), heat,

and light.
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Analyze the stressed samples to ensure that degradation product peaks are well-resolved

from the main Cefazolin peak.

Analysis and Calculation:

Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the

chromatograph.

Calculate the amount of Cefazolin sodium in the sample by comparing the peak area of

the sample to the peak area of the standard.

Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of Cefazolin

sodium in a given solvent.

Methodology:

Preparation: Add an excess amount of Cefazolin sodium powder to a series of vials

containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g.,

25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure

equilibrium is reached.

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short

period to let undissolved solids settle. Carefully withdraw a sample from the supernatant,

ensuring no solid particles are included.

Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to

remove any remaining undissolved solids.

Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the

concentration of dissolved Cefazolin sodium using a validated analytical method, such as

UV-Vis spectrophotometry or HPLC (as described in 5.1).

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in

mg/mL).
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Moisture Content (Karl Fischer Titration)
This protocol is the standard method for determining the water content in pharmaceutical

substances like Cefazolin sodium.

Methodology:

Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred

for very low moisture levels (<1%), while volumetric is suitable for higher levels.

Reagent Standardization: The Karl Fischer reagent is standardized using a known amount of

a water standard, such as disodium tartrate dihydrate.

Titration Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration

vessel and titrate to a stable, electrometric endpoint with the Karl Fischer reagent to

neutralize any residual water in the solvent.

Sample Analysis:

Accurately weigh a specified quantity of Cefazolin sodium powder.

Quickly transfer the sample into the titration vessel.

Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric

endpoint.

Calculation: The water content is calculated based on the volume of titrant consumed and

the previously determined water equivalence factor of the reagent. The result is typically

expressed as a percentage (w/w).

Conclusion
The physicochemical properties of Cefazolin sodium are well-characterized, providing a solid

foundation for its development and use as a pharmaceutical agent. Its high water solubility

facilitates parenteral formulation, while its stability is predictable under defined conditions of pH

and temperature. The existence of different crystalline hydrates underscores the importance of

stringent manufacturing controls to ensure product consistency and performance. The

analytical methods and workflows presented in this guide offer robust frameworks for the
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quality control and ongoing research of this vital antibiotic. This comprehensive overview

serves as a valuable technical resource for scientists and professionals dedicated to ensuring

the quality, safety, and efficacy of Cefazolin sodium formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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